2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine
Description
Properties
CAS No. |
114991-87-6 |
|---|---|
Molecular Formula |
C20H14N4O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C20H14N4O/c1-25-13-8-6-12(7-9-13)20-23-18-10-16-17(11-19(18)24-20)22-15-5-3-2-4-14(15)21-16/h2-11,21H,1H3 |
InChI Key |
AFQQLIYOGINEDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 1,2-diaminobenzene with 4-methoxybenzaldehyde, followed by cyclization . The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
| Reaction Type | Reagents/Conditions | Position(s) of Substitution | Product Example | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Ortho to methoxy (limited by fused ring steric hindrance) | Nitro derivative at phenyl ring | |
| Halogenation | Br₂/FeBr₃ | Para to methoxy (if accessible) | Brominated phenyl derivative |
Mechanistic Insight :
-
The methoxy group’s electron-donating nature increases electron density at the phenyl ring, favoring EAS.
-
Steric constraints from the fused phenazine-imidazole system may restrict substitution to less hindered positions.
Reduction Reactions
The conjugated π-system of the phenazine core and imidazole ring can undergo selective reduction under controlled conditions.
| Reaction Type | Reagents/Conditions | Site of Reduction | Product | Notes | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, ethanol | Phenazine ring | Partially saturated dihydroimidazo-phenazine | Preserves imidazole ring integrity | |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄, THF, reflux | Imidazole C=N bonds | Reduced imidazoline intermediate | Further stabilization via aromaticity loss |
Key Finding :
-
Hydrogenation preferentially targets the phenazine moiety due to its extended conjugation, while LiAlH₄ reduces the imidazole’s C=N bonds.
Oxidation Reactions
The phenazine core is susceptible to oxidation, particularly under acidic or metal-catalyzed conditions.
| Reaction Type | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Peracid Oxidation | m-CPBA, CH₂Cl₂, 25°C | 5,10-Dioxide derivative | Enhanced solubility for biological assays | |
| Metal-Mediated Oxidation | Mn(OAc)₃, acetic acid | Oxidized imidazo-phenazine radical | Stabilized radical intermediates for material science |
Structural Impact :
-
Oxidation at the phenazine’s nitrogen atoms generates 5,10-dioxide derivatives, altering electronic properties and biological activity.
Nucleophilic Substitution
The imidazole ring’s NH group and the phenazine’s electron-deficient regions participate in nucleophilic reactions.
| Reaction Type | Reagents/Conditions | Site of Attack | Product | Reference |
|---|---|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF | Imidazole NH | N-Alkylated imidazolium salt | |
| Arylation | Ar-B(OH)₂, Cu(OAc)₂ | Phenazine C-H | Arylated phenazine derivative |
Example :
-
Treatment with methyl iodide under basic conditions yields N-methylimidazolium derivatives, enhancing hydrophobicity for cellular uptake studies .
Coordination Chemistry
The nitrogen-rich structure acts as a polydentate ligand for transition metals, forming complexes with catalytic or therapeutic potential.
| Metal Ion | Binding Sites | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) | Imidazole N, phenazine N | Square-planar geometry | DNA cleavage agents | |
| Fe(III) | Phenazine N, methoxy O | Octahedral complex | Fluorescence probes |
Notable Complex :
-
Cu(II) complexes exhibit enhanced topoisomerase inhibition (IC₅₀ = 22–29 µM) , surpassing parent compound activity.
Cycloaddition and Cross-Coupling
The compound participates in palladium-catalyzed cross-coupling and [4+2] cycloadditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄ | Biaryl-imidazo-phenazine | 70–85% | |
| Diels-Alder | Dienophile, Δ | Fused polycyclic adduct | 60% |
Application :
Acid-Base Reactions
The imidazole NH (pKa ~14–15) undergoes deprotonation in strong bases, enabling salt formation or further functionalization.
| Base | Conditions | Product | Solubility Change |
|---|---|---|---|
| NaOH | Aqueous, 25°C | Sodium imidazolide | Increased water solubility |
| DBU | DMF, 80°C | Deprotonated intermediate | Facilitates alkylation |
Scientific Research Applications
2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death . The compound also generates reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in target cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) reduce molecular weight and may alter solubility, while electron-donating groups (e.g., methoxy) enhance fluorescence .
- Synthesis Yields : Yields for the parent compound vary widely (15–90%), likely due to steric and electronic effects of substituents during condensation .
Topoisomerase Inhibition :
- 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine shows IC50 values of 0.8–1.2 µM against Topo I/IIα, comparable to camptothecin (Topo I inhibitor) and etoposide (Topo II inhibitor) .
- 2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine (4b) exhibits slightly higher potency (IC50 = 0.5–0.9 µM), attributed to fluorine's electronegativity enhancing DNA intercalation .
- Methyl/ethyl ester derivatives (6c, 6d) show reduced activity (IC50 > 2 µM), suggesting bulky esters hinder enzyme binding .
Antiproliferative Activity :
- The parent compound inhibits 60 human cancer cell lines with GI50 values of 1–5 µM, while 2-p-Tolyl derivative (4a) shows GI50 = 0.7–3 µM, highlighting the role of hydrophobic substituents .
Photophysical and Material Properties
- Fluorescence: The methoxy-substituted derivative emits at 520–540 nm (λex = 450 nm), whereas 2-(4-cyanophenyl)-analogs exhibit redshifted emission (550–570 nm) due to increased conjugation .
- Electrochemical Properties: DBIP (a phenazine-based heteroacene) demonstrates non-volatile memory behavior with ON/OFF ratios > 10^3, outperforming simpler derivatives in electronic devices .
Biological Activity
2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is a synthetic compound belonging to the imidazo[4,5-b]phenazine class. This compound has attracted considerable attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and DNA. The compound may inhibit certain enzymes or bind to DNA, disrupting cellular processes critical for cancer cell survival and proliferation. Research indicates that it can induce apoptosis in cancer cells through mitochondrial pathways and may affect cell cycle regulation by targeting topoisomerases.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Antimicrobial Efficacy
A systematic review highlighted the antimicrobial properties of phenazine derivatives, including this compound. The compound demonstrated significant antibacterial activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) reported in the low micromolar range .
Anticancer Research
Research conducted by Myhren et al. focused on the anticancer potential of imidazo[4,5-b]phenazines against acute myeloid leukemia (AML) cells. The study revealed that this compound exhibited marked efficacy compared to normal cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways and activation of caspase-3 .
In another study, various imidazo[4,5-b]phenazines were evaluated for cytotoxicity against different cancer cell lines. Notably, the compound showed a growth inhibition percentage (GI%) of 82% against MOLT-4 leukemia cells and 88% against SK-OV-3 ovarian cancer cells . These findings suggest a promising therapeutic application in oncology.
Topoisomerase Inhibition
The compound has been identified as a dual inhibitor of topoisomerases I and IIα. In vitro studies demonstrated that it could effectively inhibit these enzymes at concentrations comparable to established chemotherapeutics like camptothecin and etoposide . This dual action enhances its potential as a chemotherapeutic agent by targeting multiple pathways involved in cancer cell proliferation.
Q & A
Basic: What is the standard synthetic route for 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine, and how can reaction yields be optimized?
Methodological Answer:
The compound is synthesized via General Procedure I , involving condensation of 2-chloroimidazo[4,5-b]phenazine with substituted aldehydes. Key steps include:
- Reagents : A mixture of the precursor (10 mmol), aldehyde (10 mmol), acetic acid (0.5 mL), and DMF (25 mL) is refluxed for 4 hours .
- Purification : Post-reaction, the product is precipitated using ice-water, filtered, and purified via flash chromatography (Pet. Ether/EtOAc to EtOAc/MeOH gradient) .
- Yield Optimization : Adjusting aldehyde stoichiometry, optimizing reflux duration, and fine-tuning solvent ratios during chromatography can enhance yields (typical yields: 76–82%) .
Basic: How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Methodological Answer:
Characterization relies on:
- ¹H/¹³C NMR : Peaks for methoxy groups (δH ~3.94 ppm) and aromatic protons (δH 7.01–8.43 ppm) confirm substitution patterns. Discrepancies in integration or coupling constants may indicate impurities or tautomeric forms .
- Elemental Analysis : Close alignment between calculated (e.g., C: 70.17%) and observed values (C: 70.22%) validates purity. Deviations >0.5% suggest incomplete purification .
Advanced: What experimental strategies elucidate the dual Topoisomerase I/IIα inhibition mechanism?
Methodological Answer:
- Enzyme Assays : Use Topo I/IIα-mediated DNA relaxation kits. Inhibitory activity is quantified via gel electrophoresis to assess DNA supercoiling retention .
- Molecular Docking : Employ X-ray crystal structures of Topo I/IIα (PDB: 1T8I, 1ZXM) to model ligand-enzyme interactions. Key residues (e.g., Topo I: Tyr723; Topo IIα: Asn791) are probed for hydrogen bonding with the methoxyphenyl group .
- Competitive Inhibition Studies : Co-incubation with known inhibitors (e.g., camptothecin) to determine IC₅₀ shifts .
Advanced: How should cytotoxicity assays be designed to evaluate this compound’s antitumor potential?
Methodological Answer:
- Cell Lines : Test across NCI-60 panels, with emphasis on MCF-7 (breast cancer) due to sensitivity to imidazophenazines .
- SRB Assay Protocol :
- Seed cells in 96-well plates (5,000 cells/well).
- Treat with compound (0.1–100 µM) for 48 hours.
- Fix with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm.
Advanced: How can contradictions between computational ADME predictions and experimental pharmacokinetic data be resolved?
Methodological Answer:
- SwissADME Analysis : Predict logP (e.g., ~3.5) and solubility (e.g., -5.2 LogS). Discrepancies arise if experimental solubility (e.g., DMSO solubility <1 mg/mL) conflicts .
- Mitigation Strategies :
Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced activity?
Methodological Answer:
- Key Modifications :
- Methoxy Position : Para-substitution (vs. ortho/meta) maximizes Topo inhibition (e.g., 4f vs. 4h: IC₅₀ 0.8 µM vs. 2.3 µM) .
- Benzyloxy Derivatives : Introduce groups like benzyloxy (4g) to enhance DNA intercalation, improving cytotoxicity (GI₅₀: 1.2 µM in MCF-7) .
- Validation : Compare analog activities via dose-response curves and molecular dynamics simulations .
Advanced: What challenges arise in interpreting NMR spectra of this compound, and how are they addressed?
Methodological Answer:
- Challenges : Low solubility in common NMR solvents (e.g., DMSO-d6) leads to broadened peaks. Tautomerism (imidazole NH protons at δH 12.63–13.27 ppm) complicates integration .
- Solutions :
- Use high-temperature NMR (e.g., 80°C) to improve solubility.
- Employ 2D NMR (HSQC, HMBC) to resolve overlapping aromatic signals .
Advanced: How is compound stability ensured during biological testing under varying pH and temperature conditions?
Methodological Answer:
- Stability Protocols :
- pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24 hours; analyze via HPLC for degradation products (retention time shifts >5% indicate instability) .
- Thermal Stability : Store at -20°C in amber vials to prevent photodegradation. Purity is monitored via TLC (silica gel 60 F₂₅₄) pre- and post-storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
